molecular formula C10H16O4S B14353139 Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate CAS No. 90279-96-2

Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate

Cat. No.: B14353139
CAS No.: 90279-96-2
M. Wt: 232.30 g/mol
InChI Key: OLZYZCVXVOVTIH-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is an organic compound with a complex structure that includes ester and thioester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate typically involves the reaction of ethyl 3-ethoxyacrylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield sulfoxides, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate exerts its effects involves the interaction of its reactive functional groups with molecular targets. For example, the thioester group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-ethoxyacrylate: Similar in structure but lacks the thioester group.

    Ethyl 2-ethoxycarbonothioylpropanoate: Contains a similar thioester group but differs in the position of the functional groups.

Uniqueness

Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is unique due to the presence of both ester and thioester groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and various research fields.

Properties

CAS No.

90279-96-2

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

ethyl 3-ethoxy-2-ethoxycarbothioylprop-2-enoate

InChI

InChI=1S/C10H16O4S/c1-4-12-7-8(9(11)13-5-2)10(15)14-6-3/h7H,4-6H2,1-3H3

InChI Key

OLZYZCVXVOVTIH-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)OCC)C(=S)OCC

Origin of Product

United States

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